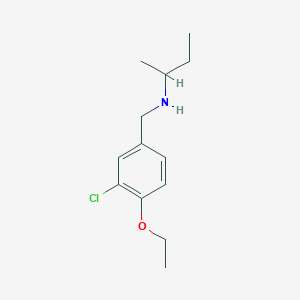
N-(3-chloro-4-ethoxybenzyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-ethoxybenzyl)butan-2-amine is a chemical compound that belongs to the class of phenethylamines. It is also known as 4-CEC, a research chemical that has been used in scientific research for various purposes. This compound has gained popularity among researchers due to its unique properties and potential applications in the field of pharmacology.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-ethoxybenzyl)butan-2-amine is not fully understood. However, it is believed to act as a stimulant and a psychoactive agent. It is thought to interact with the central nervous system, leading to increased levels of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase heart rate and blood pressure, leading to increased energy levels and alertness. It has also been shown to increase the release of dopamine and norepinephrine, leading to feelings of euphoria and pleasure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-ethoxybenzyl)butan-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It is also relatively stable and has a long shelf life, making it an ideal compound for long-term studies.
However, there are also limitations to the use of this compound in lab experiments. Its psychoactive properties make it difficult to control for variables such as mood and behavior, which can affect the results of experiments. It can also be difficult to obtain accurate dosages, which can lead to inconsistent results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-ethoxybenzyl)butan-2-amine. One area of interest is its potential use as a therapeutic agent in the treatment of various diseases, including depression and anxiety. Another area of interest is its potential use as a precursor in the synthesis of other compounds, including drugs and pharmaceuticals.
Conclusion
In conclusion, this compound is a chemical compound that has gained popularity among researchers due to its unique properties and potential applications in the field of pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Synthesemethoden
The synthesis of N-(3-chloro-4-ethoxybenzyl)butan-2-amine involves the reaction between 4-chloro-3-ethoxybenzaldehyde and 2-amino-1-butanol in the presence of a catalyst. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-ethoxybenzyl)butan-2-amine has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of other compounds, including drugs and pharmaceuticals. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Eigenschaften
Molekularformel |
C13H20ClNO |
|---|---|
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H20ClNO/c1-4-10(3)15-9-11-6-7-13(16-5-2)12(14)8-11/h6-8,10,15H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
ZAOSTMBMNPBUBO-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC)Cl |
Kanonische SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)

![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)
![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)
![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)


![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)